molecular formula C10H15N B591856 (R)-1-(p-Tolyl)propan-1-amine hydrochloride CAS No. 239105-47-6

(R)-1-(p-Tolyl)propan-1-amine hydrochloride

Cat. No.: B591856
CAS No.: 239105-47-6
M. Wt: 149.23 g/mol
InChI Key: FWTZOQCAVLMPJE-SNVBAGLBSA-N
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Description

“®-1-(p-Tolyl)propan-1-amine hydrochloride” is likely a derivative of amine compounds. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic addition or substitution reactions . For example, the reaction between acyl chlorides and amines involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including nucleophilic addition and elimination reactions . The specific reactions that “®-1-(p-Tolyl)propan-1-amine hydrochloride” can undergo would depend on its exact molecular structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of amines can vary widely depending on their structure. They can be gases, liquids, or solids at room temperature, and they can be polar or nonpolar .

Scientific Research Applications

Environmental Remediation

Amine-functionalized sorbents have been identified as promising solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The efficacy of these sorbents, including those containing primary amine groups similar to "(R)-1-(p-Tolyl)propan-1-amine hydrochloride," is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents, which collectively enhance PFAS removal from municipal water and wastewater (Ateia et al., 2019).

Polymer Science

Primary amines play a crucial role as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters, leading to the controlled synthesis of polymers. The reactivity of amines, including those akin to "this compound," enables the synthesis of polymers with tailored properties for various applications, demonstrating the compound's potential in advanced polymer design and synthesis (Duda et al., 2005).

Biomedical Applications

The antimicrobial potential of chitosan, a biopolymer with primary amino groups, underscores the relevance of similar amine-containing compounds in medical and pharmaceutical applications. The presence of amino groups contributes to chitosan's ability to chelate metal ions and interact with microbial cell membranes, suggesting potential biomedical applications for "this compound" in antimicrobial formulations and drug delivery systems (Raafat & Sahl, 2009).

Mechanism of Action

The mechanism of action of amines in chemical reactions often involves the use of the lone pair of electrons on the nitrogen atom for nucleophilic attack .

Safety and Hazards

The safety and hazards associated with amines depend on their specific structure and properties. Some amines can be harmful or toxic, and appropriate safety precautions should be taken when handling them .

Future Directions

The study and application of amines and their derivatives continue to be an active area of research in organic chemistry. They have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

{ "Design of Synthesis Pathway": "The synthesis of (R)-1-(p-Tolyl)propan-1-amine hydrochloride can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "p-Tolylacetonitrile", "Lithium aluminum hydride", "Ethyl acetate", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reduction of p-Tolylacetonitrile to (R)-1-(p-Tolyl)propan-1-amine using lithium aluminum hydride as a reducing agent in ethyl acetate solvent.", "Step 2: Quenching of the reaction mixture with water and extraction of the amine product with ethyl acetate.", "Step 3: Conversion of the amine to the hydrochloride salt using hydrochloric acid.", "Step 4: Reduction of the hydrochloride salt using sodium borohydride in methanol solvent to obtain the final product, (R)-1-(p-Tolyl)propan-1-amine hydrochloride." ] }

CAS No.

239105-47-6

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(1R)-1-(4-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H15N/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1

InChI Key

FWTZOQCAVLMPJE-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)C)N

SMILES

CCC(C1=CC=C(C=C1)C)N.Cl

Canonical SMILES

CCC(C1=CC=C(C=C1)C)N

Origin of Product

United States

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